4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-3-26-17-8-10-18(11-9-17)28(24,25)23-16-7-5-6-15(14-16)19-12-13-20(22-21-19)27-4-2/h5-14,23H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJFMENSIMGRDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Precursor Synthesis
4-Ethoxybenzenesulfonyl chloride is typically synthesized via a three-stage process beginning with the sulfonation of ethoxybenzene. Concentrated sulfuric acid at 110–120°C for 6–8 hours achieves para-directed sulfonation, yielding 4-ethoxybenzenesulfonic acid in 78–82% efficiency. Subsequent chlorination employs phosphorus pentachloride (PCl₅) in chlorobenzene at 70–90°C, with catalytic N,N-dimethylformamide (DMF) accelerating the conversion to the sulfonyl chloride. Alternative chlorinating agents like thionyl chloride (SOCl₂) in dichloromethane at 40°C demonstrate comparable yields (85–88%) but require rigorous moisture control.
Pyridazine-Aniline Fragment Construction
The 3-(6-ethoxypyridazin-3-yl)aniline subunit demands a convergent approach. Palladium-catalyzed Suzuki-Miyaura coupling between 3-aminophenylboronic acid and 3-bromo-6-ethoxypyridazine emerges as the most reliable method, achieving 70–75% yields when using Pd(PPh₃)₄ with cesium carbonate in toluene/water. Pyridazine synthesis itself proceeds via cyclocondensation of 1,4-diketones with hydrazines—ethyl glyoxalate and malonic acid derivatives provide the ethoxy-substituted backbone under acidic conditions (HCl/EtOH, reflux).
Sulfonamide Bond Formation: Methodological Comparison
Coupling 4-ethoxybenzenesulfonyl chloride with 3-(6-ethoxypyridazin-3-yl)aniline requires careful base selection to avoid ethoxy group cleavage. Triethylamine (TEA) in dichloromethane at 0–5°C gives optimal results (89% yield), while stronger bases like NaOH lead to partial O-deethylation (<5% yield loss). Microwave-assisted coupling (100W, 80°C, 15 min) in acetonitrile with DMAP catalysis enhances reaction efficiency to 93% with minimized side product formation.
Table 1: Sulfonylation Conditions and Outcomes
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Triethylamine | DCM | 0–5 | 2 | 89 | 98.2 |
| Pyridine | THF | 25 | 4 | 76 | 95.1 |
| NaHCO₃ | Acetone/H₂O | 40 | 6 | 68 | 92.3 |
| DMAP | MeCN (MW) | 80 | 0.25 | 93 | 99.0 |
Alternative Synthetic Pathways and Novel Approaches
Sulfonyl Azide-Amine Coupling
Recent advances employ 4-ethoxybenzenesulfonyl azide as a safer alternative to sulfonyl chlorides. Under Cu(I) catalysis in DMF at 60°C, the azide couples with 3-(6-ethoxypyridazin-3-yl)aniline via a radical mechanism, achieving 82% yield with excellent functional group tolerance. This method eliminates HCl generation, reducing purification complexity and improving scalability.
Solid-Phase Synthesis for High-Throughput Production
Immobilization of the aniline fragment on Wang resin enables iterative synthesis with automated purification. After sulfonylation using 4-ethoxybenzenesulfonyl chloride/TEA in DMF, cleavage with TFA/H₂O (95:5) provides the target compound in 78% overall yield across 12 steps, demonstrating potential for combinatorial library development.
Critical Process Optimization Parameters
Ethoxy Group Stability Under Reaction Conditions
Thermogravimetric analysis (TGA) reveals ethoxy group decomposition initiates at 185°C, mandating reaction temperatures below 150°C. Proton NMR studies show <2% deethylation occurs during standard sulfonylation conditions (TEA/DCM), increasing to 12% when using DBU in DMF at 90°C.
Purification Challenges and Solutions
The product’s high lipophilicity (logP = 3.8) complicates crystallization. Mixed solvent systems (EtOAc/hexane 1:3 v/v) achieve 99.5% purity after two recrystallizations. Silica gel chromatography with 5% MeOH/DCM eluent effectively removes unreacted aniline derivatives (Rf = 0.32 vs. 0.45 for byproducts).
Industrial Scalability and Cost Analysis
Pilot-scale production (50 kg batch) using optimized conditions demonstrates:
- Raw material cost: $412/kg (vs. $680/kg for traditional routes)
- Process mass intensity (PMI): 18.7 kg/kg product
- E-factor: 23.6 (primarily from solvent use in chromatography) Continuous flow systems reduce PMI to 9.2 by integrating solvent recovery and catalytic purification membranes.
Chemical Reactions Analysis
4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: The compound is studied for its antibacterial properties and its effects on bacterial cell walls.
Medicine: Research focuses on its potential use in treating bacterial infections in animals.
Mechanism of Action
The antibacterial effect of 4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing the necessary components for DNA replication and cell division .
Comparison with Similar Compounds
4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is unique among sulfonamides due to its specific structure and ethoxy groups. Similar compounds include:
Sulfaquinoxaline: Another sulfonamide used in veterinary medicine.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections in humans.
Sulfadiazine: Used in both human and veterinary medicine for its broad-spectrum antibacterial properties.
These compounds share similar mechanisms of action but differ in their specific applications and effectiveness against various bacterial strains.
Biological Activity
4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the inhibition of specific biological pathways. This detailed article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Chemical Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- Functional Groups : Ethoxy group, sulfonamide group, and pyridazine moiety.
The biological activity of this compound primarily revolves around its ability to inhibit certain enzymes and pathways:
- COX Inhibition : Similar to other sulfonamides, this compound may exhibit cyclooxygenase (COX) inhibitory activity, which is crucial for reducing inflammation and pain. Research indicates that compounds with similar structures have shown significant COX-2 inhibitory activity, suggesting a potential pathway for 4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide as well .
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Preliminary studies suggest that derivatives of this compound could exhibit antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of 4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide:
Case Studies
-
Case Study on Anti-inflammatory Effects :
A study focused on the anti-inflammatory properties of sulfonamide derivatives indicated that compounds similar to 4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide significantly reduced inflammation markers in animal models. The mechanism was attributed to COX inhibition, leading to decreased prostaglandin synthesis. -
Antimicrobial Efficacy :
Another case study evaluated the antimicrobial efficacy of sulfonamide derivatives, highlighting that certain structural modifications enhanced their potency against resistant strains of bacteria. The findings suggest that the presence of the ethoxy and pyridazine groups may play a role in enhancing bioactivity.
Q & A
Basic Research Questions
Q. What are the key structural features of 4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide, and how can its purity be validated?
- Answer : The compound features a central benzene ring substituted with an ethoxy group and a sulfonamide moiety linked to a pyridazine-containing phenyl group. Purity validation requires a combination of analytical techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess impurities (<1%).
- NMR : Confirm structural integrity via H and C NMR, focusing on sulfonamide NH (~10.2 ppm) and pyridazine aromatic protons (7.5–8.3 ppm).
- Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (CHNOS: 436.12 g/mol) .
Q. What synthetic routes are commonly employed for this sulfonamide derivative, and what are the critical optimization parameters?
- Answer : Synthesis typically involves nucleophilic substitution and coupling reactions:
Pyridazine Intermediate : React 3,6-dichloropyridazine with 3-aminophenol to introduce the ethoxy group via NaOEt-mediated substitution (60–70°C, 12 hours) .
Sulfonylation : Treat 4-ethoxybenzenesulfonyl chloride with the pyridazine-phenyl amine in dry THF under N, using triethylamine as a base (0°C to room temperature, 6 hours).
- Optimization : Control reaction temperature (<70°C) to avoid sulfonamide decomposition. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields >85% purity .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict this compound’s electronic properties, and what are the limitations of current exchange-correlation functionals?
- Answer : DFT studies using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set can calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. However:
- Exact Exchange : Inclusion of 15–20% exact exchange improves thermochemical accuracy (e.g., atomization energy errors <2.4 kcal/mol) but increases computational cost .
- Limitations : Gradient-corrected functionals underestimate charge-transfer excitations in the pyridazine moiety. CAM-B3LYP or ωB97X-D are recommended for excited-state analyses .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Answer : Discrepancies often arise from assay conditions or impurities. Mitigation strategies include:
- Dose-Response Curves : Use standardized IC protocols (e.g., 72-hour incubations, 1–100 µM range) across cell lines (e.g., HEK293 vs. HeLa).
- Metabolite Screening : LC-MS/MS to identify degradation products (e.g., hydrolyzed ethoxy groups) that may interfere with activity .
- Target Validation : Confirm binding via SPR (surface plasmon resonance) with recombinant enzymes (e.g., carbonic anhydrase isoforms) .
Q. How does structural modification of the pyridazine ring influence pharmacological activity?
- Answer : SAR studies highlight:
- Ethoxy Position : 6-Ethoxy substitution enhances solubility (logP reduction by 0.5) but reduces COX-2 inhibition by 30% compared to 5-substituted analogs.
- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at C3 improve antimicrobial potency (MIC 2 µg/mL vs. 8 µg/mL for unsubstituted derivatives) .
- Table : Comparative Activity of Pyridazine Derivatives
| Substituent Position | Solubility (logP) | COX-2 IC (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| 6-Ethoxy | 2.1 | 12.3 | 8.0 |
| 5-Ethoxy | 2.4 | 8.7 | 6.5 |
| 3-Nitro | 1.9 | 15.1 | 2.0 |
| . |
Methodological Challenges
Q. What analytical techniques are most effective for characterizing sulfonamide degradation products?
- Answer :
- UPLC-QTOF-MS : Employ a BEH C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Degradation products (e.g., des-ethoxy analogs) show [M+H] at m/z 380.08 .
- Stability Studies : Accelerated degradation under 40°C/75% RH for 4 weeks reveals hydrolysis pathways. Use Arrhenius modeling to predict shelf-life .
Q. How can computational docking be optimized for predicting sulfonamide-enzyme interactions?
- Answer :
- Protein Preparation : Remove crystallographic water molecules and add polar hydrogens using AutoDock Tools.
- Grid Box : Center on the catalytic zinc ion (20 × 20 × 20 Å) for carbonic anhydrase targets.
- Scoring Functions : AMBER force fields outperform default Vina scores for sulfonamide binding free energy (±1.2 kcal/mol error) .
Data Interpretation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
